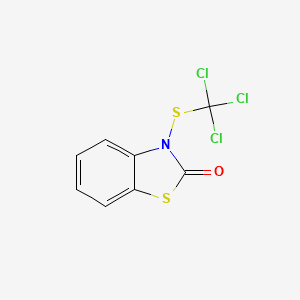
N-Trichloromethylthiobenzothiazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Trichloromethylthiobenzothiazolone is a chemical compound with the molecular formula C8H4Cl3NOS2 and a molecular weight of 300.61 g/mol . It is known for its unique structure, which includes a trichloromethylthio group attached to a benzothiazolone ring. This compound is used in various industrial and scientific applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Trichloromethylthiobenzothiazolone can be synthesized through several methods. One common synthetic route involves the reaction of benzothiazolone with trichloromethylthiolating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. The reaction is carried out at a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is monitored to maintain the desired temperature and pressure, ensuring consistent quality and high yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Trichloromethylthiobenzothiazolone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted benzothiazolone.
Substitution: Various substituted benzothiazolone derivatives.
Scientific Research Applications
N-Trichloromethylthiobenzothiazolone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-Trichloromethylthiobenzothiazolone involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of microbial growth and the disruption of cellular processes in target organisms .
Comparison with Similar Compounds
Similar Compounds
N-Methylthiobenzothiazolone: Similar structure but with a methyl group instead of a trichloromethyl group.
N-Ethylthiobenzothiazolone: Contains an ethyl group instead of a trichloromethyl group.
N-Propylthiobenzothiazolone: Features a propyl group in place of the trichloromethyl group.
Uniqueness
N-Trichloromethylthiobenzothiazolone is unique due to its trichloromethylthio group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where strong electron-withdrawing effects are desired, such as in the synthesis of complex organic molecules and in industrial processes .
Properties
CAS No. |
3567-79-1 |
|---|---|
Molecular Formula |
C8H4Cl3NOS2 |
Molecular Weight |
300.6 g/mol |
IUPAC Name |
3-(trichloromethylsulfanyl)-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C8H4Cl3NOS2/c9-8(10,11)15-12-5-3-1-2-4-6(5)14-7(12)13/h1-4H |
InChI Key |
MKPFMPWXGYOEPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)SC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















